molecular formula C13H16ClN3O2S B013617 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride CAS No. 141543-63-7

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride

Cat. No. B013617
M. Wt: 313.8 g/mol
InChI Key: MBZNIYPWRIDBOD-UHFFFAOYSA-N
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Description

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, also known as 1-(5-Isoquinolinesulfonyl)piperazine dihydrochloride, is a chemical compound with the empirical formula C13H17Cl2N3O2S and a molecular weight of 350.26 . It is sold in solid form .


Molecular Structure Analysis

The InChI code for 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride is 1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride is a solid compound . Its molecular weight is 350.26 , and its empirical formula is C13H17Cl2N3O2S .

Scientific Research Applications

  • Synthesis of Potent Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist : This compound is used in the synthesis of a potent CGRP receptor antagonist, which has implications in treating conditions like migraines (Cann et al., 2012).

  • Inhibition of Superoxide Anion Release : It inhibits the release of superoxide anion from human polymorphonuclear leukocytes, impacting studies related to the body's immune response (Gerard et al., 1986).

  • Inhibition of Human Neutrophil Chemotaxis : The compound inhibits chemotaxis in human neutrophils towards certain chemoattractants, suggesting its role in protein kinase-dependent reactions (Harvath et al., 1987).

  • Anti-Tubercular Activity : It shows potential in treating tuberculosis due to its inhibitory effect on inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis (Singh et al., 2019).

  • Study of Human Neutrophil Activation : This compound helps in understanding neutrophil activation, particularly the role of calmodulin-dependent enzymes (Wright & Hoffman, 1986).

  • Fluorescent Ligand for Human 5-HT1A Receptors : Its properties make it useful for fluorescence microscopy studies related to human 5-HT1A receptors (Lacivita et al., 2009).

  • CNS Multi-Receptor Effects : It has shown potential in producing antidepressant-like effects and anxiolytic properties, indicating its significance in central nervous system research (Zajdel et al., 2012).

  • Blocking Angiotensin II-Induced Release of Endothelin and Prostacyclin : As a PKC inhibitor, it can block specific releases in rat aortic endothelial cells, aiding in cardiovascular research (Oriji, 1999).

  • Synthesizing Piperazine-Substituted Quinolones : It is used in the synthesis of specific quinolones, which are important in various therapeutic areas (Fathalla & Pazdera, 2017).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it carries the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . The precautionary statements P301 + P312 + P330 advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

5-piperazin-1-ylsulfonylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S.ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;/h1-5,10,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZNIYPWRIDBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431683
Record name 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Isoquinolinesulfonyl)piperazine hydrochloride

CAS RN

141543-63-7
Record name 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Ermakov, ON Ermakova, EI Maevsky - Biophysics, 2014 - Springer
Using inhibitory analysis the role of some intracellular signaling pathways in activation of planarian regeneration under the influence of low-temperature argon plasma (LTAP) has been …
Y Yanagida, M Namba, T Fukuta, H Yamamoto… - Biochemical and …, 2020 - Elsevier
Liposomal fasudil as a treatment for cerebral ischemia/reperfusion (I/R) injury has been demonstrated to be effective in animal models due to the high accumulation of liposomes in …
АМ Ермаков, ОН Ермакова, ЕИ Маевский - Биофизика, 2014 - elibrary.ru
С помощью ингибиторного анализа исследована роль некоторых внутриклеточных сигнальных каскадов в активации регенерации плоских червей планарий под влиянием …
Number of citations: 2 elibrary.ru

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